molecular formula C13H14O3 B12800207 (1-Benzoylcyclopropyl)methyl acetate CAS No. 51175-74-7

(1-Benzoylcyclopropyl)methyl acetate

Cat. No.: B12800207
CAS No.: 51175-74-7
M. Wt: 218.25 g/mol
InChI Key: CZQWWSJFVDFWON-UHFFFAOYSA-N
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Description

(1-Benzoylcyclopropyl)methyl acetate is an organic compound that belongs to the class of esters It features a cyclopropyl ring bonded to a benzoyl group and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoylcyclopropyl)methyl acetate typically involves the esterification of (1-Benzoylcyclopropyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Benzoylcyclopropyl)methyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (1-Benzoylcyclopropyl)methanol and acetic acid.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The acetate group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.

Major Products Formed

    Hydrolysis: (1-Benzoylcyclopropyl)methanol and acetic acid.

    Reduction: (1-Benzoylcyclopropyl)methanol.

    Substitution: Various amides depending on the nucleophile used.

Scientific Research Applications

(1-Benzoylcyclopropyl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzoylcyclopropyl)methyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active (1-Benzoylcyclopropyl)methanol, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopropyl and benzoyl groups.

    Ethyl acetate: Another simple ester used as a solvent with similar chemical properties.

    Benzyl acetate: Contains a benzyl group instead of a cyclopropyl group, used in fragrances and flavorings.

Uniqueness

(1-Benzoylcyclopropyl)methyl acetate is unique due to the presence of the cyclopropyl ring, which imparts strain and reactivity to the molecule. The benzoyl group also adds to its distinct chemical properties, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

51175-74-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(1-benzoylcyclopropyl)methyl acetate

InChI

InChI=1S/C13H14O3/c1-10(14)16-9-13(7-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

CZQWWSJFVDFWON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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